molecular formula C15H26N2OS B215720 6-methyl-2-(3-methylbutylsulfanyl)-5-pentyl-1H-pyrimidin-4-one

6-methyl-2-(3-methylbutylsulfanyl)-5-pentyl-1H-pyrimidin-4-one

Cat. No. B215720
M. Wt: 282.4 g/mol
InChI Key: AKZZBKCMNZTUQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-2-(3-methylbutylsulfanyl)-5-pentyl-1H-pyrimidin-4-one is a chemical compound that falls under the category of pyrimidine derivatives. This compound has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

6-methyl-2-(3-methylbutylsulfanyl)-5-pentyl-1H-pyrimidin-4-one has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and its ability to inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been studied for its potential use as a treatment for Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase.

Mechanism of Action

The mechanism of action of 6-methyl-2-(3-methylbutylsulfanyl)-5-pentyl-1H-pyrimidin-4-one is not fully understood. However, it is believed to exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It is also believed to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
6-methyl-2-(3-methylbutylsulfanyl)-5-pentyl-1H-pyrimidin-4-one has been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, which could potentially be useful in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 6-methyl-2-(3-methylbutylsulfanyl)-5-pentyl-1H-pyrimidin-4-one in lab experiments is its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines, which could be useful in studying the inflammatory response. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 6-methyl-2-(3-methylbutylsulfanyl)-5-pentyl-1H-pyrimidin-4-one. One potential direction is to further investigate its anti-inflammatory properties and its potential use in treating inflammatory diseases. Another potential direction is to study its potential as an anti-cancer agent and to investigate its mechanism of action in inducing apoptosis in cancer cells. Additionally, further research could be done on its potential use in treating Alzheimer's disease, particularly in inhibiting the activity of acetylcholinesterase.

Synthesis Methods

The synthesis of 6-methyl-2-(3-methylbutylsulfanyl)-5-pentyl-1H-pyrimidin-4-one involves the reaction between 2,6-dimethyl-4-chloropyrimidine and 3-methylbutyl thiol in the presence of a base such as potassium carbonate. The resulting product is then reacted with pentyl lithium to obtain the final compound.

properties

Product Name

6-methyl-2-(3-methylbutylsulfanyl)-5-pentyl-1H-pyrimidin-4-one

Molecular Formula

C15H26N2OS

Molecular Weight

282.4 g/mol

IUPAC Name

6-methyl-2-(3-methylbutylsulfanyl)-5-pentyl-1H-pyrimidin-4-one

InChI

InChI=1S/C15H26N2OS/c1-5-6-7-8-13-12(4)16-15(17-14(13)18)19-10-9-11(2)3/h11H,5-10H2,1-4H3,(H,16,17,18)

InChI Key

AKZZBKCMNZTUQW-UHFFFAOYSA-N

Isomeric SMILES

CCCCCC1=C(NC(=NC1=O)SCCC(C)C)C

SMILES

CCCCCC1=C(NC(=NC1=O)SCCC(C)C)C

Canonical SMILES

CCCCCC1=C(NC(=NC1=O)SCCC(C)C)C

Origin of Product

United States

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